![molecular formula C10H10ClN3O2S2 B14216876 Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- CAS No. 828920-71-4](/img/structure/B14216876.png)
Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonamide group attached to a thiazole ring, which is further substituted with a chlorine atom and a methylamino group. The molecular formula of this compound is C10H10ClN3O2S2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-4-methylthiazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl
Propriétés
Numéro CAS |
828920-71-4 |
|---|---|
Formule moléculaire |
C10H10ClN3O2S2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H10ClN3O2S2/c1-12-9-8(11)13-10(17-9)14-18(15,16)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,13,14) |
Clé InChI |
PRHFFLXGRLHRGO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


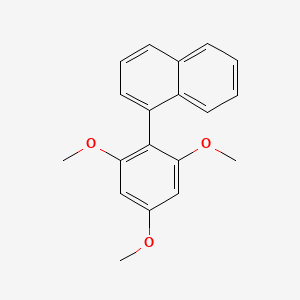

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
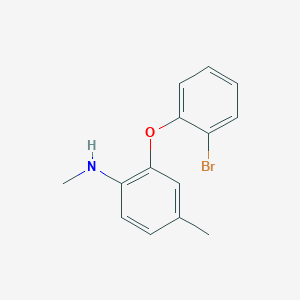

![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
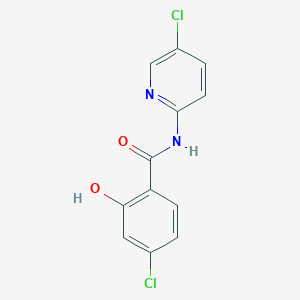
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)

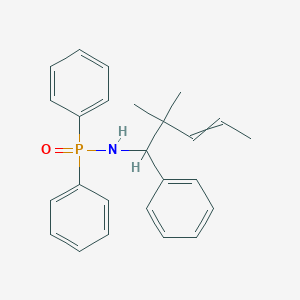
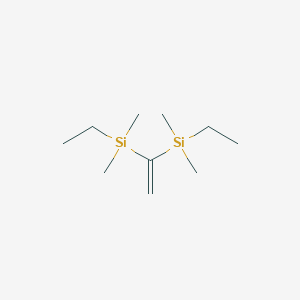
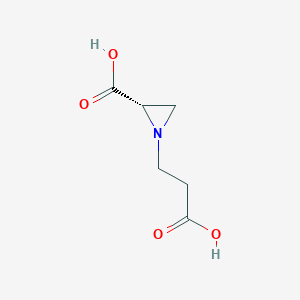
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
